2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester
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Overview
Description
2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester is an organic compound with the molecular formula C15H22O5S and a molecular weight of 314.40 g/mol . This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and a propanoic acid ethyl ester moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester typically involves the reaction of 4-butoxybenzenesulfonyl chloride with ethyl 2-bromopropanoate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Amides, thioesters, and other substituted derivatives.
Scientific Research Applications
2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the ester group can undergo hydrolysis to release the active propanoic acid derivative, which can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester
- Propanoic acid, 2-bromo-, ethyl ester
Uniqueness
2-[(4-Butoxyphenyl)sulfonyl] propanoic acid ethyl ester is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22O5S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 2-(4-butoxyphenyl)sulfonylpropanoate |
InChI |
InChI=1S/C15H22O5S/c1-4-6-11-20-13-7-9-14(10-8-13)21(17,18)12(3)15(16)19-5-2/h7-10,12H,4-6,11H2,1-3H3 |
InChI Key |
PVTPRNSKFBHAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)OCC |
Origin of Product |
United States |
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